Technical Profile: 1,8,8-Trimethyl-2-azaspiro[4.5]decane
Technical Profile: 1,8,8-Trimethyl-2-azaspiro[4.5]decane
This is an in-depth technical guide on the chemical structure, origin, and synthesis of 1,8,8-Trimethyl-2-azaspiro[4.5]decane , specifically framed within its critical context as a pharmaceutical impurity (Mivacurium Chloride Impurity 4).
Advanced Structural Analysis & Synthetic Pathways for Pharmaceutical Reference Standards[1]
Executive Summary
1,8,8-Trimethyl-2-azaspiro[4.5]decane (CAS: 1339108-66-5 ) is a specialized spirocyclic amine primarily identified as a process-related impurity and degradation product in the manufacturing of Mivacurium Chloride , a short-acting neuromuscular blocking agent.
For drug development professionals, this molecule represents a critical "known impurity" that requires rigorous control under ICH Q3A/B guidelines.[1] Its unique spiro[4.5]decane scaffold—featuring a gem-dimethyl substitution on the cyclohexane ring and a methyl-substituted pyrrolidine ring—presents specific challenges in both synthesis (for reference standards) and analytical resolution (HPLC/GC).
This guide provides a comprehensive breakdown of its chemical architecture, a retrosynthetic logic for its independent production, and its mechanistic origin within the benzylisoquinoline drug class.[1]
Chemical Structure & Stereochemistry[2]
The core of the molecule is the 2-azaspiro[4.5]decane system, consisting of a saturated 5-membered pyrrolidine ring spiro-fused to a 6-membered cyclohexane ring.
2.1 Nomenclature and Numbering[1]
-
Heteroatom: Nitrogen at position 2 (2-aza).
-
Spiro Carbon: Position 5 (the quaternary junction).[1]
-
Substituents:
-
1-Methyl: A methyl group on the pyrrolidine ring adjacent to the nitrogen and the spiro junction.
-
8,8-Dimethyl: A gem-dimethyl pair on the cyclohexane ring, located para to the spiro junction.[1]
-
| Property | Data |
| IUPAC Name | 1,8,8-Trimethyl-2-azaspiro[4.5]decane |
| CAS Number | 1339108-66-5 |
| Molecular Formula | C₁₂H₂₃N |
| Molecular Weight | 181.32 g/mol |
| Core Scaffold | Spiro-piperidine/pyrrolidine hybrid |
| Key Identity | Mivacurium Chloride Impurity 4 |
2.2 Stereochemical Considerations
The molecule possesses two chiral centers :
-
C1: The carbon bearing the methyl group in the pyrrolidine ring.[1]
-
C5 (Spiro): The spiro junction itself becomes a stereocenter due to the asymmetry of the substituted pyrrolidine ring relative to the cyclohexane ring (though the 8,8-dimethyl symmetry might simplify the cyclohexane side, the C1 substitution induces chirality).[1]
Note: In the context of Mivacurium impurities, this compound is often isolated as a racemate or a specific diastereomer depending on the degradation pathway of the chiral parent drug.[1]
Origin & Mechanistic Pathway
The presence of 1,8,8-trimethyl-2-azaspiro[4.5]decane in Mivacurium Chloride is chemically significant because Mivacurium is a bis-benzylisoquinoline diester. The formation of a spiro[4.5]decane system implies a complex rearrangement or a specific impurity derived from the starting materials used to synthesize the linker or the quaternary heads.[1]
3.1 The "Linker" Hypothesis
Mivacurium is synthesized via the esterification of a dicarboxylic acid with a tetrahydroisoquinoline alcohol.[1] The spiro-impurity is structurally distinct from the isoquinoline core. It is highly probable that this impurity arises from the synthesis of the starting materials , specifically reagents derived from isophorone or dimedone precursors which are often used to generate gem-dimethyl cyclohexane derivatives.[1]
-
Parent Precursor: 3,3,5-Trimethylcyclohexanone (Dihydroisophorone) or related terpenes.[1]
-
Transformation: If a terpene-derived amine is used in the synthesis or present as a contaminant, it can cyclize to form the spiro-system.[1][9]
3.2 Degradation Pathway (Hofmann Elimination)
While less likely to form the spiro system directly from the isoquinoline core, Mivacurium undergoes rapid Hofmann elimination at physiological pH.[1] This usually yields the corresponding alkene and amine.[1] If the "amine" fragment contains a specific impurity prone to cyclization, the spiro compound accumulates.[1]
Synthetic Protocol (Reference Standard)
To validate analytical methods, researchers must synthesize this impurity independently.[1] The following protocol outlines a robust convergent synthesis starting from 4,4-dimethylcyclohexanone .
4.1 Retrosynthetic Analysis
-
Disconnection: The C1–N bond or the C1–C(Spiro) bond.[1]
-
Precursor: A 4,4-dimethylcyclohexanone derivative functionalized at the alpha-position.
-
Strategy: Use a Henry Reaction (Nitroaldol) followed by reduction and cyclization to build the pyrrolidine ring.[1]
4.2 Step-by-Step Synthesis Workflow
Step 1: Knoevenagel Condensation React 4,4-dimethylcyclohexanone with ethyl cyanoacetate to form the unsaturated nitrile.[1]
-
Reagents: 4,4-Dimethylcyclohexanone, Ethyl cyanoacetate, Ammonium acetate (cat.), Benzene (Dean-Stark).[1]
-
Product: Ethyl 2-cyano-2-(4,4-dimethylcyclohexylidene)acetate.
Step 2: Michael Addition & Cyanide Introduction Introduce the carbon framework for the 5-membered ring. A more direct route to the 1-methyl substituted system involves the addition of a nitroethane anion or a Grignard reagent if using a nitrile intermediate.[1]
-
Alternative (Direct Spiro Formation): Use 1-nitroethane in a Henry reaction with the ketone, followed by reduction.[1]
-
Reaction: 4,4-Dimethylcyclohexanone + Nitroethane
Nitro-alcohol. -
Dehydration:[1]
Nitro-alkene. -
Michael Addition: Add a functionalized carbon nucleophile (e.g., nitromethane equivalent or cyanide) to close the ring? No.
-
Recommended Route: The "Allylation" Approach This is the most reliable method for constructing 1-substituted spiro-pyrrolidines.
-
Allylation: React 4,4-dimethylcyclohexanone with crotylmagnesium bromide (or 3-chloro-1-butene Grignard) to introduce the 1-methylallyl group.
-
Note: This places the methyl group on the chain.[1]
-
-
Ozonolysis/Oxidation: Convert the terminal alkene to an aldehyde/ketone.[1]
-
Reductive Cyclization: React with ammonia/amine under reducing conditions (H₂/Pd-C or NaBH₃CN) to close the ring (Reductive Amination).
Caption: Proposed synthetic pathway for the reference standard via Grignard addition and reductive cyclization.
Analytical Characterization
For the identification of Impurity 4, the following spectral data is expected.
5.1 Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Molecular Ion:
Da.[1] -
Fragmentation Pattern:
-
Loss of methyl group (
). -
Retro-Diels-Alder cleavage of the spiro system is common, often showing a fragment corresponding to the pyrrolidine ring (
or substituted equivalent).[1]
-
5.2 Nuclear Magnetic Resonance (NMR)
-
1H NMR (CDCl₃, 400 MHz):
-
13C NMR:
-
Distinct quaternary spiro-carbon signal (
ppm). -
Gem-dimethyl carbons (
ppm).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 437152, 8-Azaspiro[4.5]decane (Parent Scaffold).[1] Retrieved from .[1][10]
-
ChemSrc (2025). Mivacurium Chloride Impurity 4 Data Sheet (CAS 1339108-66-5).[11] Retrieved from .[1]
-
European Pharmacopoeia (Ph.[1] Eur.). Monograph: Mivacurium Chloride - Related Substances.[1][7][12] (Standard regulatory reference for impurity limits).
-
Overman, L. E., & Sworin, M. (1985). Synthesis of Spirocyclic Alkaloids.[1] Journal of Organic Chemistry.[1] (General reference for spiro-synthesis methodologies).
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